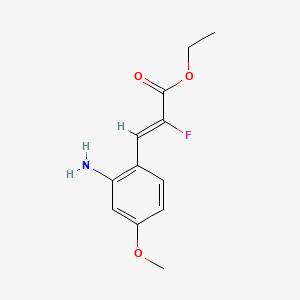
3-Methyl-2-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-sulfamoylbenzoic acid is an organic compound with the molecular formula C(_8)H(_9)NO(_4)S It is a derivative of benzoic acid, characterized by the presence of a methyl group at the third position and a sulfamoyl group at the second position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-sulfamoylbenzoic acid typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to produce 3-nitrotoluene.
Reduction: The nitro group in 3-nitrotoluene is reduced to an amino group, forming 3-aminotoluene.
Sulfonation: 3-aminotoluene undergoes sulfonation to introduce the sulfamoyl group, resulting in 3-methyl-2-sulfamoylaniline.
Oxidation: The methyl group is oxidized to a carboxylic acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be further oxidized to form different oxidation states.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamides or esters.
Applications De Recherche Scientifique
3-Methyl-2-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Sulfamoylbenzoic acid: Lacks the methyl group at the third position.
3-Methylbenzoic acid: Lacks the sulfamoyl group.
4-Methyl-2-sulfamoylbenzoic acid: Has the methyl group at the fourth position instead of the third.
Uniqueness
3-Methyl-2-sulfamoylbenzoic acid is unique due to the specific positioning of both the methyl and sulfamoyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C8H9NO4S |
|---|---|
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
3-methyl-2-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H9NO4S/c1-5-3-2-4-6(8(10)11)7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
Clé InChI |
HPSFLQXVHGVYEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



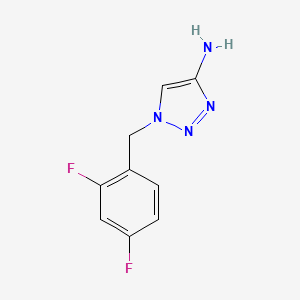

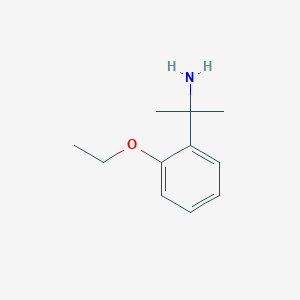

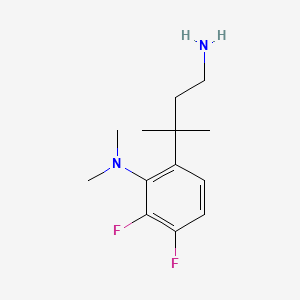
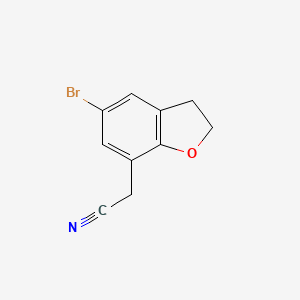
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
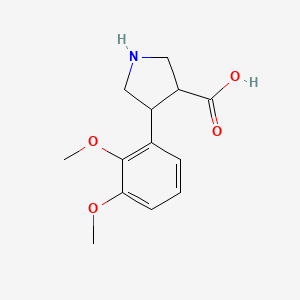
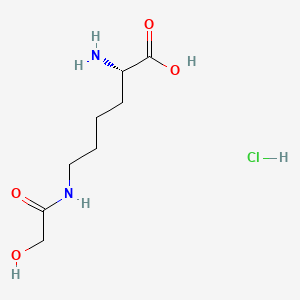
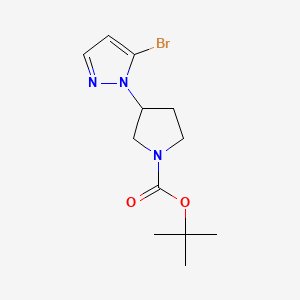
![1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13540525.png)
![7-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13540527.png)
